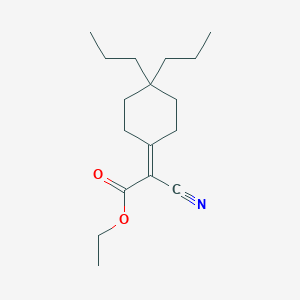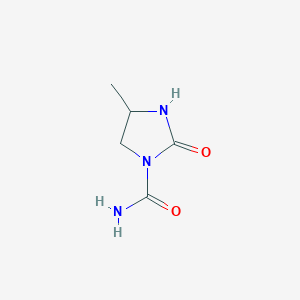
4-Methyl-2-oxoimidazolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-oxoimidazolidine-1-carboxamide (MOICA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MOICA is a cyclic urea derivative that has been synthesized through various methods and has shown promising results in terms of its mechanism of action and biochemical effects.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-oxoimidazolidine-1-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. 4-Methyl-2-oxoimidazolidine-1-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.
Efectos Bioquímicos Y Fisiológicos
4-Methyl-2-oxoimidazolidine-1-carboxamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and to induce apoptosis in cancer cells. It has also been shown to have anti-oxidant effects, which may be beneficial in the prevention of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Methyl-2-oxoimidazolidine-1-carboxamide is its versatility in terms of its potential applications in various fields. It is also relatively easy to synthesize and has been extensively studied in terms of its mechanism of action and biochemical effects. However, one of the limitations of 4-Methyl-2-oxoimidazolidine-1-carboxamide is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for the study of 4-Methyl-2-oxoimidazolidine-1-carboxamide, including the development of novel 4-Methyl-2-oxoimidazolidine-1-carboxamide derivatives with improved properties, the optimization of synthesis methods, and the study of 4-Methyl-2-oxoimidazolidine-1-carboxamide in various disease models. Additionally, the study of 4-Methyl-2-oxoimidazolidine-1-carboxamide in combination with other compounds may lead to the development of novel therapeutic strategies. Overall, 4-Methyl-2-oxoimidazolidine-1-carboxamide has shown promising results in scientific research, and further study may lead to the development of novel applications in various fields.
Métodos De Síntesis
4-Methyl-2-oxoimidazolidine-1-carboxamide can be synthesized through various methods, including the reaction of 4-methylimidazole-2-carboxylic acid with triphosgene, followed by cyclization with ammonia. Another method involves the reaction of 4-methylimidazole-2-carboxylic acid with isobutyl chloroformate, followed by cyclization with ammonia. These methods have been extensively studied and optimized for the synthesis of 4-Methyl-2-oxoimidazolidine-1-carboxamide.
Aplicaciones Científicas De Investigación
4-Methyl-2-oxoimidazolidine-1-carboxamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 4-Methyl-2-oxoimidazolidine-1-carboxamide has shown promising results as an anti-inflammatory agent, and it has been studied for its potential use in the treatment of cancer and other diseases. In agriculture, 4-Methyl-2-oxoimidazolidine-1-carboxamide has been studied for its potential use as a plant growth regulator and as a pesticide. In material science, 4-Methyl-2-oxoimidazolidine-1-carboxamide has been studied for its potential use as a building block for the synthesis of novel materials.
Propiedades
Número CAS |
125577-54-0 |
|---|---|
Nombre del producto |
4-Methyl-2-oxoimidazolidine-1-carboxamide |
Fórmula molecular |
C5H9N3O2 |
Peso molecular |
143.14 g/mol |
Nombre IUPAC |
4-methyl-2-oxoimidazolidine-1-carboxamide |
InChI |
InChI=1S/C5H9N3O2/c1-3-2-8(4(6)9)5(10)7-3/h3H,2H2,1H3,(H2,6,9)(H,7,10) |
Clave InChI |
YVKGUKZREJUCEU-UHFFFAOYSA-N |
SMILES |
CC1CN(C(=O)N1)C(=O)N |
SMILES canónico |
CC1CN(C(=O)N1)C(=O)N |
Sinónimos |
1-Imidazolidinecarboxamide,4-methyl-2-oxo-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



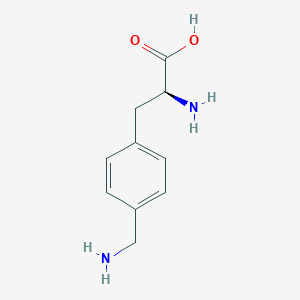
![1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione](/img/structure/B158527.png)

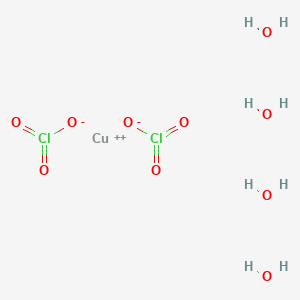
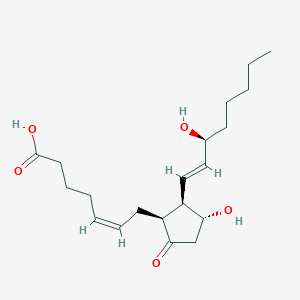
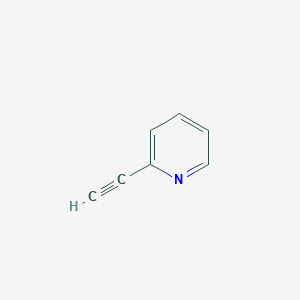
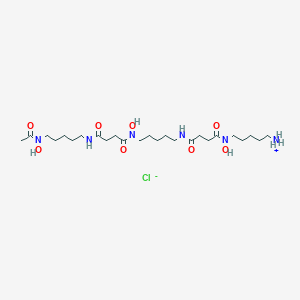
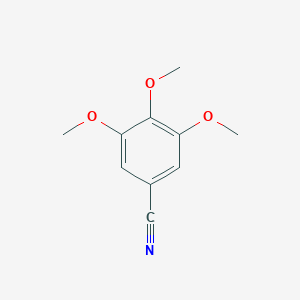


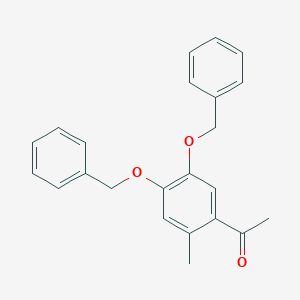
![5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B158553.png)
